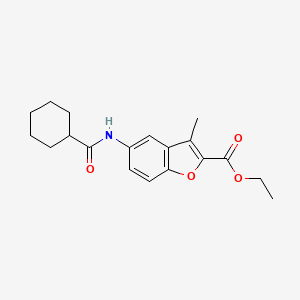

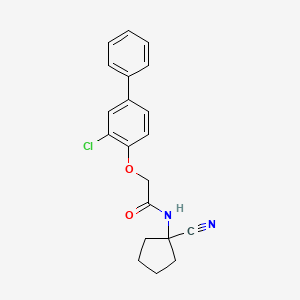

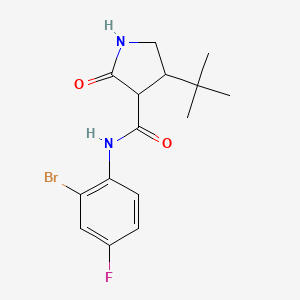

![molecular formula C19H19NO2S B2881145 (1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705498-28-7](/img/structure/B2881145.png)

(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a chemical compound that belongs to the class of bicyclic compounds. It is a potent and selective inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the action of ACh. ACh is involved in many physiological processes, including muscle contraction, cognitive function, and memory. The inhibition of AChE by (1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene results in increased levels of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

Applications De Recherche Scientifique

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Monoamine Neurotransmitter Re-uptake Inhibitors

The compound is useful as a monoamine neurotransmitter re-uptake inhibitor . This means it can block the reabsorption of certain neurotransmitters in the brain, increasing the levels of these substances in synaptic clefts and enhancing neurotransmission. This property makes it potentially useful in the treatment of various psychiatric disorders.

Molecular Weight Determination

The compound has a molecular weight of 109.1689 , which can be useful in various scientific applications such as mass spectrometry and molecular weight determination experiments .

Chemical Structure Analysis

The compound’s chemical structure can be analyzed for various purposes, such as understanding its reactivity, stability, and other chemical properties .

Pharmaceutical Compositions

The compound can be used in the formulation of pharmaceutical compositions . Its properties as a monoamine neurotransmitter re-uptake inhibitor make it potentially useful in the treatment of various conditions .

Stereochemical Control

The compound can be used in research directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in a stereoselective manner . This can be useful in the synthesis of other complex molecules.

Mécanisme D'action

Target of Action

The compound, also known as (1R,5S)-8-([1,1’-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, is primarily used as a monoamine neurotransmitter re-uptake inhibitor . This suggests that its primary targets are the monoamine transporters , which are responsible for the reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron.

Mode of Action

As a re-uptake inhibitor, this compound binds to the monoamine transporters and blocks their function . This prevents the reabsorption of neurotransmitters, thereby increasing their concentration in the synaptic cleft and prolonging their effects on the postsynaptic neuron.

Propriétés

IUPAC Name |

8-(3-phenylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c21-23(22,20-17-9-5-10-18(20)13-12-17)19-11-4-8-16(14-19)15-6-2-1-3-7-15/h1-9,11,14,17-18H,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERVPNKYERWIGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

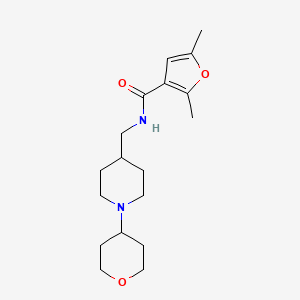

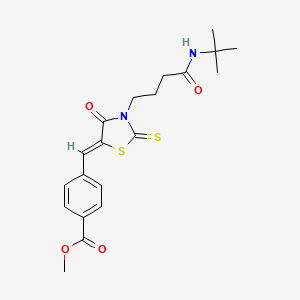

![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2881063.png)

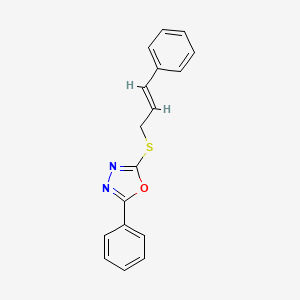

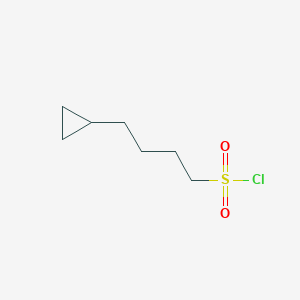

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2881079.png)

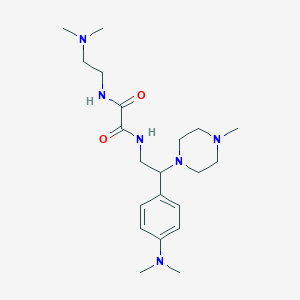

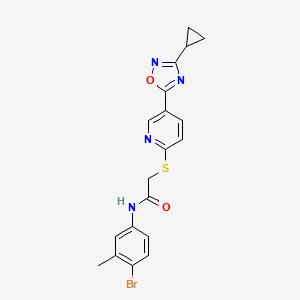

![3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881084.png)